molecular formula C27H31NO4S B560129 Sphingosine Kinase 1 Inhibitor II CAS No. 1415562-82-1

Sphingosine Kinase 1 Inhibitor II

Numéro de catalogue B560129
Numéro CAS: 1415562-82-1
Poids moléculaire: 465.6
Clé InChI: NPUXORBZRBIOMQ-RUZDIDTESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sphingosine Kinase 1 Inhibitor II (commonly referred to as PF-543 ) is a potent inhibitor targeting Sphingosine Kinase 1 (SPHK1). SPHK1 is an enzyme responsible for catalyzing the conversion of sphingosine to sphingosine-1-phosphate (S1P), which plays a crucial role in various cellular processes .


Molecular Structure Analysis

The crystal structure of SPHK1 in complex with PF-543 has been elucidated through X-ray crystallography. PF-543 binds to SPHK1 in a bent conformation, resembling that of a bound sphingosine substrate. Notably, the head group of PF-543 is rotated, providing insights into its binding mode and interactions with the enzyme .

Applications De Recherche Scientifique

Cancer Treatment

PF-543 is known for its role as a potent and selective inhibitor of sphingosine kinase 1 (SK1), which is involved in the growth of cancer cells. The inhibition of SK1 by PF-543 can lead to reduced growth of certain types of cancer cells, making it a potential therapeutic agent for cancer treatment .

Molecular Synthesis

Research has been conducted on the synthesis of PF-543 derivatives using simple synthetic methods. These derivatives are studied for their potential biological activities and could provide insights into the development of new therapeutic compounds .

Anticancer Activity Enhancement

Studies have been performed to verify the necessity of certain groups within the PF-543 molecule for its anticancer activity. Modifications to these groups can lead to derivatives with similar or enhanced anticancer activities compared to PF-543 itself .

Non-Small Cell Lung Cancer (NSCLC) Treatment

Novel dimer derivatives of PF-543 have been synthesized and evaluated for their efficacy in increasing anticancer activity, particularly in NSCLC cell lines and xenograft animal models .

Biological Imaging

A derivative known as BODIPY-PF-543 has been synthesized for biological imaging purposes. This derivative can be used to study the biological activity of SK1 inhibitors in vitro, providing additional evidence on their anticancer activity .

Propriétés

IUPAC Name

[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO4S/c1-21-14-24(20-33(30,31)27-7-3-2-4-8-27)16-26(15-21)32-19-23-11-9-22(10-12-23)17-28-13-5-6-25(28)18-29/h2-4,7-12,14-16,25,29H,5-6,13,17-20H2,1H3/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUXORBZRBIOMQ-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCC[C@@H]3CO)CS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735359
Record name [(2R)-1-{[4-({3-[(Benzenesulfonyl)methyl]-5-methylphenoxy}methyl)phenyl]methyl}pyrrolidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sphingosine Kinase 1 Inhibitor II

CAS RN

1415562-82-1
Record name [(2R)-1-{[4-({3-[(Benzenesulfonyl)methyl]-5-methylphenoxy}methyl)phenyl]methyl}pyrrolidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
4
Citations
J Liao, Y Zheng, M Hu, P Xu, L Lin, X Liu, Y Wu… - …, 2022 - Am Heart Assoc
… B, Systolic blood pressure of pregnant mice treated with PF543 (Sphingosine Kinase 1 Inhibitor II), saline and blank, n=6, 2-way ANOVA and Tukey multiple comparison test, *P<0.05. C, …
Number of citations: 12 www.ahajournals.org
IA Voutsadakis - Medicina, 2021 - mdpi.com
Background and objectives: The chromosome locus 20q11.21 is a commonly amplified locus in colorectal cancer, with a prevalence of 8% to 9%. Several candidate cancer-associated …
Number of citations: 2 www.mdpi.com
IA Voutsadakis - Medicina, 2022 - mdpi.com
Background: Colorectal cancer represents a common malignancy and remains incurable in the metastatic stage. Identification of molecular alterations that are present in colorectal …
Number of citations: 2 www.mdpi.com
S Feng, X Liang, J Li, Z Wang, H Zhang, Z Dai… - Frontiers in …, 2022 - frontiersin.org
… We found that bicalutamide, flavopiridol, RAF-9304, sphingosine kinase 1 inhibitor II` and voxtalisib exhibited lower AUC in the high-risk group based on the GDSC1 database (Figure …
Number of citations: 4 www.frontiersin.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.